(2,3-Difluorophenyl)hydrazine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluorophenyl)hydrazine hydrochloride typically involves the reaction of 2,3-difluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H3F2NH2+N2H4⋅H2O→C6H3F2NHNH2⋅HCl+H2O
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluorophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include azobenzenes, hydrazones, and substituted phenylhydrazines. These products have various applications in chemical synthesis and research .
Scientific Research Applications
(2,3-Difluorophenyl)hydrazine hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive hydrazine group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Difluorophenyl)hydrazine hydrochloride involves its interaction with molecular targets through its reactive hydrazine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The fluorine atoms in the compound also contribute to its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,4-Difluorophenyl)hydrazine hydrochloride: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and applications.
(3,5-Difluorophenyl)hydrazine hydrochloride: Another similar compound with fluorine atoms at the 3 and 5 positions, used in different chemical processes.
Uniqueness
(2,3-Difluorophenyl)hydrazine hydrochloride is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(2,3-difluorophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFAWGYUVRQFQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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